molecular formula C10H6O4 B2616773 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid CAS No. 10231-46-6

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid

Cat. No. B2616773
CAS RN: 10231-46-6
M. Wt: 190.154
InChI Key: ONUOFUQDMINWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid, also known as 3BDPA, is an organic compound that has been studied for its potential applications in organic synthesis and scientific research. It is a versatile building block that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, 3BDPA has been explored for its potential biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid has been explored for its potential applications in scientific research. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, this compound has been investigated for its potential use in drug delivery systems, as a building block for peptide synthesis, and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid is not well understood. However, it is believed that this compound can interact with a variety of molecules, including proteins, DNA, and other cellular components. It is also believed that this compound can interact with enzymes and receptors, thereby modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with a variety of molecules, including proteins, DNA, and other cellular components. It is also believed that this compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid for laboratory experiments include its versatility, low cost, and ease of synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, this compound is relatively stable and can be stored at room temperature. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid in scientific research. These include further exploration of its potential applications in drug delivery systems, peptide synthesis, and organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, the development of more efficient and cost-effective synthesis methods for this compound is needed to make it more widely available for laboratory experiments.

Synthesis Methods

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid can be synthesized through a variety of methods, including the Wittig reaction, the Pd-catalyzed cross-coupling reaction, and the Michael addition. The Wittig reaction is a two-step process involving the formation of a phosphonium salt from a phosphine and an aldehyde or ketone, followed by the reaction of the salt with a nucleophile. The Pd-catalyzed cross-coupling reaction involves the formation of a Pd-alkyl complex from an aryl halide and a Pd-catalyst, followed by the addition of a nucleophile to the complex. The Michael addition is a one-step process involving the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOFUQDMINWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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